molecular formula C10H6N4 B12831112 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile

2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile

Cat. No.: B12831112
M. Wt: 182.18 g/mol
InChI Key: GRWOZCKXXPGOOB-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at position 2 and dicarbonitrile (-C≡N) groups at positions 5 and 5. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The electron-withdrawing dicarbonitrile groups enhance conjugation and polarizability, while the methyl substituent modulates steric effects and solubility .

Properties

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

2-methyl-1H-benzimidazole-5,6-dicarbonitrile

InChI

InChI=1S/C10H6N4/c1-6-13-9-2-7(4-11)8(5-12)3-10(9)14-6/h2-3H,1H3,(H,13,14)

InChI Key

GRWOZCKXXPGOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=C2)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes heating a mixture of o-phenylenediamine and acetic acid at 100°C for 2 hours, then cooling and adding 10% sodium hydroxide solution until the mixture becomes slightly alkaline . This process yields 2-Methylbenzimidazole, which can then be further reacted to introduce the nitrile groups at positions 5 and 6.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and isolation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzimidazoles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile as an antimicrobial agent. Its derivatives have been synthesized and evaluated for activity against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A study synthesized several derivatives of benzimidazole compounds, including 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile. The antimicrobial activity was assessed using the Minimum Inhibitory Concentration (MIC) method against Gram-positive and Gram-negative bacteria as well as fungi. Notably, certain derivatives exhibited MIC values as low as 1.27 µM against resistant strains, indicating strong antimicrobial properties .

Compound MIC (µM) Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
W65.19Klebsiella pneumoniae
W15.08Candida albicans

Anticancer Potential

The anticancer properties of 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile have been extensively researched, particularly due to its ability to inhibit key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity

In a comparative study, compounds derived from 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile were tested against human colorectal carcinoma cells (HCT116). The results indicated that some derivatives had IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM), showcasing their potential as effective anticancer drugs .

Compound IC50 (µM) Cancer Cell Line
N95.85HCT116
N184.53HCT116
W174.12HCT116

Pharmacological Formulation

Pharmaceutical formulations incorporating 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile are being developed to enhance bioavailability and therapeutic efficacy. These formulations often include various excipients to improve solubility and stability, which are crucial for effective drug delivery .

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Notes

  • Data gaps exist for the target compound’s physical properties (e.g., melting point, solubility), necessitating further experimental validation.
  • Structural analogs with phenyl or fused-ring systems provide insights into substituent effects but differ in core electronic environments.
  • Synthesis efficiency varies significantly with methodology, impacting scalability for industrial applications.

Biological Activity

2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of 2-Methyl-1H-benzo[d]imidazole derivatives against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of benzimidazole derivatives, it was found that compounds similar to 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

CompoundTarget PathogenMIC (µg/mL)
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrileStaphylococcus aureus< 10
Escherichia coli< 20
Candida albicans< 15

This data indicates that the compound has potent antimicrobial properties, particularly against Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of 2-Methyl-1H-benzo[d]imidazole derivatives has also been explored extensively. These compounds have shown promising results in inhibiting various cancer cell lines.

The mechanism of action for these compounds often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair. For instance, in vitro studies indicated that derivatives could inhibit human topoisomerase I with an IC50 value comparable to established anticancer agents like camptothecin .

Case Study: Anticancer Efficacy

A detailed investigation into the anticancer effects of benzimidazole derivatives revealed the following results:

CompoundCancer Cell LineGI50 (µM)
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrileA375 (melanoma)12
HeLa (cervical cancer)15
MCF7 (breast cancer)10

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent .

Additional Biological Activities

Beyond its antimicrobial and anticancer properties, benzimidazole derivatives have been investigated for other pharmacological activities:

  • Cholinesterase Inhibition : Some studies have indicated that certain derivatives possess mild to moderate cholinesterase inhibitory activity, which may have implications for neurodegenerative diseases .
  • Antifungal Activity : Compounds have also shown antifungal properties against strains such as Candida albicans, further expanding their therapeutic potential .

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